molecular formula C16H18N2O3S2 B2490122 N-(2-methoxyethyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide CAS No. 1020979-79-6

N-(2-methoxyethyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2490122
CAS No.: 1020979-79-6
M. Wt: 350.45
InChI Key: IGNSNZSZLZXFRN-UHFFFAOYSA-N
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Description

The compound N-(2-methoxyethyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide features a thiazole core substituted at the 4-position with a thioether-linked 2-oxo-2-phenylethyl group. The acetamide moiety is further modified with a 2-methoxyethyl substituent on the nitrogen atom. This structure combines a thiazole ring (known for bioactivity in antimicrobial and antitumor agents) with a thioether bridge and a polar methoxyethyl group, which may enhance solubility and receptor interactions.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-21-8-7-17-15(20)9-13-10-22-16(18-13)23-11-14(19)12-5-3-2-4-6-12/h2-6,10H,7-9,11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNSNZSZLZXFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a complex organic compound with notable biological activities. This article delves into its structural characteristics, synthesis, biological activities, and potential therapeutic applications, supported by relevant data and case studies.

Structural Characteristics

This compound has the molecular formula C16H18N2O3S2C_{16}H_{18}N_{2}O_{3}S_{2} and a molecular weight of approximately 350.45 g/mol. Its structure features a thiazole ring, a methoxyethyl substituent, and a thioether moiety, which contribute to its reactivity and biological activity. The thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.

Synthesis

The synthesis of this compound typically involves multiple steps that require careful control over reaction conditions to achieve high yields and purity. The general synthetic pathway includes the following steps:

  • Formation of the Thiazole Ring : The initial step involves the synthesis of the thiazole core through cyclization reactions.
  • Introduction of the Thioether Group : A thioether linkage is formed by reacting appropriate thiols with the thiazole derivative.
  • Acetamide Formation : The final step involves acylation to form the acetamide functional group.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Thiazole derivatives are often effective against various bacterial strains due to their ability to inhibit essential enzymes involved in bacterial metabolism. Preliminary studies suggest that this compound may also display antifungal properties.

Anticancer Activity

Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the phenacyl group is particularly noteworthy as it may enhance cytotoxicity against cancer cells by targeting specific signaling pathways involved in tumor growth.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation by modulating cytokine production and inhibiting pro-inflammatory pathways. In vitro studies have demonstrated that it can decrease levels of tumor necrosis factor-alpha (TNF-alpha), a key mediator in inflammatory responses.

Data Table: Comparison of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial enzymes
AnticancerInduction of apoptosis, cell cycle arrest
Anti-inflammatoryModulation of cytokine production

Case Studies and Research Findings

  • Anticancer Mechanism : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines in vitro, with IC50 values indicating potent activity at low concentrations.
  • Inflammation Model : In animal models of inflammation, this compound reduced edema and inflammatory markers significantly compared to control groups, suggesting its potential as an anti-inflammatory agent.
  • Enzyme Interaction Studies : Preliminary binding studies indicated that this compound interacts with enzymes involved in cancer signaling pathways, which could lead to further development as a targeted therapy for malignancies.

Comparison with Similar Compounds

Structural Analogues with Thiazole-Acetamide Frameworks

Substituent Effects on Physical Properties

Compounds with variations in the acetamide substituent (e.g., aryl vs. alkyl groups) exhibit distinct melting points and synthetic yields, reflecting differences in crystallinity and reaction efficiency:

Compound (Reference) Substituent on Acetamide N-Atom Melting Point (°C) Yield (%)
Compound 9 () 4-Methoxyphenyl 186–187 90
Compound 12 () 4-Fluorophenyl 155–156 53
Compound 107b () m-Tolyl Not reported N/A
Target Compound 2-Methoxyethyl Not reported Not reported

The 2-methoxyethyl group in the target compound may lower melting points compared to aryl-substituted analogs due to reduced crystallinity, as seen in aliphatic vs. aromatic substituents .

Pharmacological Activity: Thioether and Acetamide Linkages

Antitumor Potential

Thiazole-thioether-acetamide hybrids show promising antitumor activity. For instance:

  • Compound A (): GI50 = 7.24 µM against tumor cells, attributed to the trimethoxyphenyl-thioether-quinazolinone scaffold .
  • Compound C (): GI50 = 3.16 µM, enhanced by phenethyl substitution .
Antimicrobial Activity

Thiazole-acetamides with aromatic substituents (e.g., 107b in ) exhibit MIC values of 6.25–12.5 µg/mL against bacterial strains . The 2-methoxyethyl group’s polarity could enhance solubility and biofilm penetration compared to lipophilic aryl groups, though this requires experimental validation.

Pharmacokinetic and Bioavailability Considerations

The methoxyethyl group introduces two hydrogen-bond acceptors (ether oxygen and carbonyl), which may improve water solubility compared to purely aromatic analogs (e.g., ’s compound with a 2-ethoxyphenyl group) . However, increased polarity could reduce membrane permeability, necessitating a balance in drug design.

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